3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-15(20-23-17-8-5-11-22-21(17)29-20)6-4-7-16(13)24-30(25,26)14-9-10-18(27-2)19(12-14)28-3/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDDRUIZXWDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to interact with a wide range of receptor targets. They are also biologically relevant purine bioisosteres.
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities. It’s plausible that our compound may have similar effects, but specific results would require further study.
Biological Activity
3,4-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 441.5 g/mol
- Purity : Typically around 95% .
The compound's structure features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazolo[5,4-b]pyridine Core : This is achieved through cyclization reactions involving thioamides and halogenated pyridine derivatives under basic conditions.
- Attachment of the Phenyl Group : A Suzuki coupling reaction is employed to introduce the phenyl group using a boronic acid derivative.
- Amidation : The final step involves forming the benzamide linkage through an amidation reaction with a benzoyl chloride derivative .
Anticancer Properties
Research indicates that compounds with thiazolo[5,4-b]pyridine cores have shown significant anticancer activity. For instance:
- Inhibitory Effects on Kinases : Studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine can inhibit various kinases involved in cancer progression, such as PI3K and CDK1. For example, a related compound exhibited an IC50 value of 3.6 nM for PI3Kα inhibition .
- Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties:
- Antibacterial Studies : Compounds derived from thiazolo[5,4-b]pyridine have been tested against various bacterial strains and have shown promising results in inhibiting growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as a competitive inhibitor at the ATP-binding sites of kinases such as c-KIT and VEGFR2, which are critical in tumor growth and angiogenesis .
- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Study on c-KIT Inhibition :
- Anticancer Efficacy in Cell Lines :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 3,4-Dimethoxy-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Thiazolo-pyridine | Anticancer | 3.6 |
| 2-Methylthiazole Derivative | Thiazole | Antibacterial | Varies |
| Doxorubicin | Anthracycline | Anticancer | 0.1 - 10 |
Scientific Research Applications
Anticancer Properties
Research indicates that the thiazolo[5,4-b]pyridine component of this compound acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell signaling pathways that regulate growth and survival. Inhibition of PI3K can lead to reduced tumor growth and proliferation in cancer cells. For instance, studies have shown that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antidiabetic Effects
In related studies on benzenesulfonamide derivatives, compounds similar to 3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have demonstrated promising antidiabetic activities. These derivatives were evaluated in vivo using streptozotocin-induced diabetic rat models and showed significant reductions in blood glucose levels compared to standard treatments like glibenclamide . The structural modifications in the sulfonamide group are believed to enhance their hypoglycemic effects.
Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial properties. Recent studies have focused on the synthesis of related compounds that exhibit activity against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings indicate that derivatives with similar frameworks could serve as lead compounds for developing new antimicrobial agents .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazolo[5,4-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Coupling Reaction : The thiazolo[5,4-b]pyridine intermediate is coupled with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final sulfonamide product .
Case Study 1: Anticancer Activity Evaluation
A study evaluated several thiazolo[5,4-b]pyridine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against PI3K isoforms, suggesting potent inhibitory capabilities .
Case Study 2: Antidiabetic Activity Assessment
In another investigation focusing on the antidiabetic potential of benzenesulfonamide derivatives, several compounds were synthesized and tested for their ability to lower blood glucose levels in diabetic rat models. Some derivatives demonstrated efficacy comparable to established antidiabetic drugs . This study emphasizes the importance of structural modifications in enhancing biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and aromatic rings participate in nucleophilic processes:
Mechanism :
-
Sulfonamide nitrogen acts as a nucleophile under basic conditions (e.g., NaOH/EtOH), attacking electrophilic centers such as alkyl halides.
-
Thiazolo[5,4-b]pyridine undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions, particularly under catalytic copper(I) conditions.
Key Reactions :
| Reagent | Conditions | Product Outcome | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C | N-methylation of sulfonamide | 72 | |
| CuI, 2-bromopyridine | DMF, 120°C, 12 h | C-H arylation at thiazolo position | 68 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich methoxybenzene ring undergoes regioselective EAS:
Mechanism :
-
Nitration occurs at the para position to methoxy groups using HNO₃/H₂SO₄.
-
Bromination with Br₂/FeBr₃ targets the ortho position relative to sulfonamide.
Experimental Data :
| Reaction Type | Reagent | Position Selectivity | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | Para to OMe | 85 | |
| Bromination | Br₂, FeBr₃ | Ortho to sulfonamide | 78 |
Oxidation and Reduction
Controlled redox reactions modify functional groups:
Oxidation
-
Sulfonamide Stability : Resists oxidation under mild conditions (e.g., H₂O₂/AcOH).
-
Thiazole Ring : Susceptible to oxidation with KMnO₄/H₂SO₄, forming sulfoxide derivatives.
Reduction
-
Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines with >90% efficiency.
-
Methoxy Groups : Resistant to standard reducing agents (e.g., LiAlH₄).
Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine core enables transition metal-catalyzed couplings:
Suzuki-Miyaura Reaction :
| Boronic Acid | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazolo hybrid | 83 | |
| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos | Heterocyclic extended analog | 76 |
Buchwald-Hartwig Amination :
| Amine | Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos | N-alkylation at pyridine position | 65 |
Acid/Base-Mediated Rearrangements
Sulfonamide Hydrolysis :
-
Requires harsh conditions (6M HCl, reflux) to cleave the S-N bond, yielding 3,4-dimethoxybenzenesulfonic acid and the corresponding amine.
Thiazolo Ring Opening :
-
Treatment with NaOH (10%, 100°C) fragments the thiazolo[5,4-b]pyridine into mercaptopyridine and carboxamide derivatives.
Stability Under Pharmacological Conditions
| Condition | Observation | Stability (%) | Source |
|---|---|---|---|
| pH 2.0 (simulated gastric fluid) | Sulfonamide remains intact for 24 h | 98 | |
| pH 7.4 (blood plasma) | Slow hydrolysis (<5% degradation in 48 h) | 95 | |
| UV light (254 nm) | Photosensitivity observed after 6 h | 72 |
Comparative Reactivity Analysis
| Functional Group | Reactivity Rank (1=Most) | Key Reaction Partners |
|---|---|---|
| Thiazolo[5,4-b]pyridine | 1 | Electrophiles, transition metal catalysts |
| Sulfonamide | 2 | Alkyl halides, strong acids/bases |
| Methoxybenzene | 3 | Nitrating/brominating agents |
This compound’s reactivity profile underscores its versatility as a synthetic intermediate and its potential for structure-activity optimization in drug discovery. Controlled functionalization at the sulfonamide, thiazolo[5,4-b]pyridine, and methoxybenzene positions enables precise modulation of physicochemical and pharmacological properties .
Q & A
Q. What experimental controls are critical when studying this compound’s anti-inflammatory effects in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
